2-(Pyrrolidin-3-yloxy)pyrimidine
Overview
Description
“2-(Pyrrolidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C8H11N3O . It is used for research and development .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yloxy)pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .
Scientific Research Applications
Synthesis Techniques
Research has developed methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, showcasing their potential in generating new chemical entities. Smolobochkin et al. (2019) established a technique for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid, confirming the structures via IR, NMR, and X-ray analysis (Smolobochkin et al., 2019).
Biomedical Applications
Pyrido[2,3-d]pyrimidines are highlighted for their biomedical applications, capable of binding to several receptors in the body. The interest in pyrido[2,3-d]pyrimidine-7(8H)-ones is due to their similarity to nitrogen bases found in DNA and RNA, signifying their potential in therapeutic applications (Jubete et al., 2019).
Optical and Electrochemical Properties
A study by Hagimori et al. (2022) on novel pyridine-based compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, revealed their fluorescence in organic solvents and aggregation-induced emission enhancement (AIEE) properties in aqueous media. This demonstrates the compounds' potential in developing new materials for optical applications (Hagimori et al., 2022).
Anti-Fibrosis Activity
Gu et al. (2020) synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against rat hepatic stellate cells, identifying compounds with significant anti-fibrotic activities. This research contributes to the development of new anti-fibrotic drugs, showcasing the therapeutic potential of pyrimidine derivatives in treating fibrosis (Gu et al., 2020).
Sustainable Synthesis Approaches
Chaudhary (2021) reviewed the synthesis of Pyrido[2,3-d]pyrimidine using a multicomponent approach, highlighting its importance in medicinal chemistry due to a wide spectrum of biological activities. This sustainable synthesis approach aligns with the green chemistry drive, emphasizing efficient routes to construct biologically relevant moieties (Chaudhary, 2021).
properties
IUPAC Name |
2-pyrrolidin-3-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVYWFXDYYUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734375 | |
Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)pyrimidine | |
CAS RN |
950648-95-0 | |
Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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